Ethyl trans-4-bromocinnamate Ethyl trans-4-bromocinnamate
Brand Name: Vulcanchem
CAS No.: 15795-20-7
VCID: VC0176786
InChI: InChI=1S/C11H11BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+
SMILES: CCOC(=O)C=CC1=CC=C(C=C1)Br
Molecular Formula: C11H11BrO2
Molecular Weight: 255.10784

Ethyl trans-4-bromocinnamate

CAS No.: 15795-20-7

Cat. No.: VC0176786

Molecular Formula: C11H11BrO2

Molecular Weight: 255.10784

* For research use only. Not for human or veterinary use.

Ethyl trans-4-bromocinnamate - 15795-20-7

Specification

CAS No. 15795-20-7
Molecular Formula C11H11BrO2
Molecular Weight 255.10784
IUPAC Name ethyl (E)-3-(4-bromophenyl)prop-2-enoate
Standard InChI InChI=1S/C11H11BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+
SMILES CCOC(=O)C=CC1=CC=C(C=C1)Br

Introduction

Chemical Structure and Identifiers

Ethyl trans-4-bromocinnamate possesses a well-defined structure consisting of a brominated aromatic ring connected to an unsaturated ethyl ester function through a trans-configured double bond.

Chemical Identifiers

ParameterValue
Common NameEthyl trans-4-bromocinnamate
CAS Number24393-53-1
Molecular FormulaC₁₁H₁₁BrO₂
Molecular Weight255.11 g/mol
IUPAC NameEthyl (E)-3-(4-bromophenyl)prop-2-enoate
European Community (EC) Number628-225-5
MDL NumberMFCD00012226
InChI KeyYOOKYIPLSLPRTC-VMPITWQZSA-N

The compound has several synonyms in scientific literature, including ethyl 4-bromocinnamate, 4-bromocinnamic acid ethyl ester, (E)-ethyl 3-(4-bromophenyl)acrylate, and 2-propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (2E)- .

Structural Features

The chemical structure of ethyl trans-4-bromocinnamate is characterized by:

  • A para-brominated phenyl ring (4-bromophenyl group)

  • A trans-configured carbon-carbon double bond (hence the "E" designation in systematic nomenclature)

  • An ethyl ester functional group

  • A conjugated system spanning from the aromatic ring through the double bond to the carbonyl group

This structural arrangement contributes to its stability, reactivity, and spectroscopic properties, which are important for its identification and applications.

Physical and Chemical Properties

Ethyl trans-4-bromocinnamate exhibits distinctive physical properties that influence its handling, storage, and applications.

Physical Properties

PropertyValueSource
Physical StateClear pale yellow liquid
Density1.359 g/cm³
Boiling Point180°C (at 18 mmHg)
Flash Point>110°C (230°F)
Refractive Index1.597 at 20°C

The compound is generally characterized as a yellow liquid in its pure state, though it can crystallize under certain conditions .

Solubility Properties

While specific solubility data is limited in the provided sources, organic esters like ethyl trans-4-bromocinnamate typically display good solubility in common organic solvents such as ethanol, acetone, diethyl ether, and chloroform, but limited solubility in water due to their predominantly hydrophobic nature .

SymbolClassificationHazard Statements
GHS07WarningH315-H319-H335 (Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.)

The compound is assigned risk statements related to irritation of the eyes, respiratory system, and skin (36/37/38) .

Synthesis and Preparation Methods

The synthesis of ethyl trans-4-bromocinnamate can be achieved through several methods documented in scientific literature.

Common Synthetic Routes

One established approach involves a Wittig reaction or Horner-Wadsworth-Emmons reaction using phosphorus ylides or phosphonates with 4-bromobenzaldehyde to form the carbon-carbon double bond with the desired trans configuration .

Another common method is the direct esterification of trans-4-bromocinnamic acid with ethanol. According to literature, this can be achieved through the reaction of 4-bromocinnamic acid with absolute ethanol at 0°C to room temperature by dropwise addition of thionyl chloride .

The compound has also been prepared as described in chemical literature by using ethyl triphenylphosphanylideneacetate in reactions with 4-bromobenzaldehyde .

Applications and Research Findings

Ethyl trans-4-bromocinnamate serves various applications in scientific research and industrial contexts.

Chemical Research Applications

The compound is frequently used as:

  • A building block in organic synthesis, particularly in coupling reactions where the bromine atom serves as a reactive site

  • A precursor in the synthesis of more complex molecules, including pharmaceutically active compounds

  • A standard or reference material in analytical chemistry

Biological Activity Research

Research has investigated the potential biological activities of ethyl trans-4-bromocinnamate and related compounds. One notable study explored the acaricidal properties of cinnamate derivatives, including ethyl trans-4-bromocinnamate, against Psoroptes cuniculi, a mange mite .

Additionally, ethyl trans-4-bromocinnamate has been used as a starting material in the synthesis of compounds with potential biological activities, such as (E)-3-(4-bromophenyl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one, as documented in supporting information for synthetic research .

SupplierCountryPurityAdditional Information
Thermo Scientific ChemicalsGlobal98%Available in 5g and 25g quantities
Career Henan Chemical CoChina97-99%Price reported as US $6.68/kg (as of 2020)
Hangzhou FandaChem Co.,Ltd.China--
Labnetwork Inc.China--
GLR InnovationsIndia--
Aladdin ScientificUnited States--
LEAPCHEM CO., LTD.China--

The compound is typically offered in research-grade purity, suitable for laboratory applications .

Spectroscopic Data and Analytical Profile

Spectroscopic data serves as a fingerprint for compound identification and purity assessment.

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